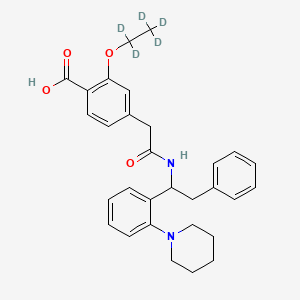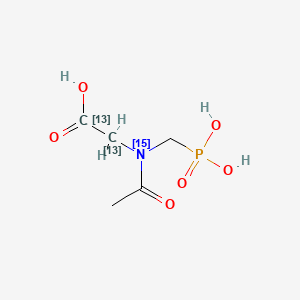
Ethyl (2-chloro-6-nitrobenzyl)aminoacetate
Vue d'ensemble
Description
Ethyl (2-chloro-6-nitrobenzyl)aminoacetate, also known as ECNB, is a synthetic compound that has been used as an intermediate in organic synthesis, as a reagent in scientific research, and as a catalyst for various reactions. ECNB is a versatile compound that has been used in a variety of contexts, including drug discovery, chemical synthesis, and biochemistry.
Applications De Recherche Scientifique
Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used in a variety of scientific research applications, including drug discovery, chemical synthesis, and biochemistry. In drug discovery, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used to synthesize novel compounds that can be used as potential drug candidates. In chemical synthesis, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used as a reagent in various reactions, such as the synthesis of amines and amides. In biochemistry, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used to study enzyme-substrate interactions and to investigate the role of enzymes in various biochemical pathways.
Mécanisme D'action
Ethyl (2-chloro-6-nitrobenzyl)aminoacetate is a synthetic compound that is not naturally produced in the body. As such, it does not have a direct mechanism of action. However, its effects on the body can be studied through its interaction with enzymes and other proteins. For example, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used to study the role of enzymes in various biochemical pathways, such as the synthesis of amines and amides.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl (2-chloro-6-nitrobenzyl)aminoacetate are not fully understood. However, it has been used in a variety of scientific research applications, such as drug discovery, chemical synthesis, and biochemistry. In drug discovery, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used to synthesize novel compounds that can be used as potential drug candidates. In chemical synthesis, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used as a reagent in various reactions, such as the synthesis of amines and amides. In biochemistry, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate has been used to study enzyme-substrate interactions and to investigate the role of enzymes in various biochemical pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Ethyl (2-chloro-6-nitrobenzyl)aminoacetate in laboratory experiments is its versatility. It can be used as a reagent in a variety of reactions and can be used to synthesize novel compounds. Additionally, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate is relatively inexpensive and can be easily obtained from chemical suppliers. However, there are some limitations to using Ethyl (2-chloro-6-nitrobenzyl)aminoacetate in laboratory experiments. For example, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate is a synthetic compound and is not naturally produced in the body, so its effects on the body are not fully understood. Additionally, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate is a relatively unstable compound and can degrade over time, so it is important to store it properly and use it quickly.
Orientations Futures
There are a number of potential future directions for Ethyl (2-chloro-6-nitrobenzyl)aminoacetate. Firstly, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate could be used to synthesize novel compounds that could be used as potential drug candidates. Additionally, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate could be used to study enzyme-substrate interactions in more detail, as well as to investigate the role of enzymes in various biochemical pathways. Finally, Ethyl (2-chloro-6-nitrobenzyl)aminoacetate could be used to develop more efficient and cost-effective methods for synthesizing other compounds.
Propriétés
IUPAC Name |
ethyl 2-[(2-chloro-6-nitrophenyl)methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-2-18-11(15)7-13-6-8-9(12)4-3-5-10(8)14(16)17/h3-5,13H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLSJYYIIHHOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=CC=C1Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-chloro-6-nitrobenzyl)aminoacetate | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(1Z)-1-Penten-1-yl]pyridine](/img/structure/B585123.png)
